2-(Pyrazol-1-ylmethyl)pyridine
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Overview
Description
2-(Pyrazol-1-ylmethyl)pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrazol-1-ylmethyl)pyridine typically involves the reaction of pyrazole with pyridine derivatives under specific conditions. One common method includes the reaction of pyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Pyrazol-1-ylmethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like cerium ammonium nitrate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring
Common Reagents and Conditions:
Oxidation: Cerium ammonium nitrate in aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products:
Oxidation: Formation of oxidized derivatives with functional groups like nitro or hydroxyl.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-(Pyrazol-1-ylmethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(Pyrazol-1-ylmethyl)pyridine depends on its application:
Catalysis: As a ligand, it coordinates with metal centers to form active catalytic sites that facilitate various chemical reactions.
Biological Activity: The compound can interact with enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Di-tert-butylpyrazol-1-ylmethyl)pyridine
- 2-(3,5-Diphenylpyrazol-1-ylmethyl)pyridine
Comparison: 2-(Pyrazol-1-ylmethyl)pyridine is unique due to its specific structural features that allow it to form stable complexes with a variety of metal ions. Compared to its analogs, it offers a balance between steric hindrance and electronic properties, making it a versatile ligand in coordination chemistry .
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
2-(pyrazol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-2-5-10-9(4-1)8-12-7-3-6-11-12/h1-7H,8H2 |
InChI Key |
XVVZPLYAFPQWFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CC=N2 |
Origin of Product |
United States |
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